![molecular formula C22H18ClN5O2 B2654064 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide CAS No. 1105199-74-3](/img/structure/B2654064.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide
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Overview
Description
This compound is a heterocyclic compound . It has a complex structure with a pyrazolo[3,4-d]pyridazin-6(7H)-yl core, substituted with a 3-chlorophenyl group, a cyclopropyl group, and a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyridazin-6(7H)-yl core, substituted with a 3-chlorophenyl group, a cyclopropyl group, and a phenylacetamide group . The molecular formula is C22H26ClN5O2, with an average mass of 427.927 Da and a mono-isotopic mass of 427.177490 Da .Scientific Research Applications
- In a study, a library of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives was synthesized and tested against Mycobacterium tuberculosis (Mtb). Sixteen compounds displayed in vitro activity against Mtb, with MIC90 values ranging from 0.488 to 62.5 µM .
- The compound has been investigated as a receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor . RIPK1 plays a crucial role in the necroptosis signaling pathway, making it an attractive therapeutic target for inflammatory diseases .
- Specifically, the derivative 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one demonstrated promising RIPK1 kinase inhibition (IC50 = 59.8 nM) and high RIPK1 binding affinity .
- All potent compounds from this series have a ClogP value less than 4 and a molecular weight below 400. These characteristics indicate favorable drug-likeness during lead optimization .
Antitubercular Activity
Necroptosis Signaling Pathway Inhibition
Drug-Likeness and Optimization
Future Directions
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c23-15-5-4-8-17(11-15)28-21-18(12-24-28)20(14-9-10-14)26-27(22(21)30)13-19(29)25-16-6-2-1-3-7-16/h1-8,11-12,14H,9-10,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXNDXOVJOCSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide |
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